(3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
(3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with potential applications in various fields of scientific research. This compound features a methanone group bonded to a 3-amino-2-methylphenyl and a 3,4-dimethoxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3-amino-2-methylbenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (3,4-Dimethoxyphenyl)acetonitrile
- (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
Uniqueness
(3-Amino-2-methylphenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxy-substituted phenyl group. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3-amino-2-methylphenyl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO3/c1-10-12(5-4-6-13(10)17)16(18)11-7-8-14(19-2)15(9-11)20-3/h4-9H,17H2,1-3H3 |
InChI Key |
FSFLZGVWXMEXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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